REACTION_CXSMILES
|
[CH:1]([C:4]1[C:5]([O:15][CH3:16])=[CH:6][C:7]([CH3:14])=[C:8]([CH2:10][C:11]([OH:13])=[O:12])[CH:9]=1)([CH3:3])[CH3:2].S(Cl)(Cl)=O.[CH3:21]O>>[CH:1]([C:4]1[C:5]([O:15][CH3:16])=[CH:6][C:7]([CH3:14])=[C:8]([CH2:10][C:11]([O:13][CH3:21])=[O:12])[CH:9]=1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1C(=CC(=C(C1)CC(=O)O)C)OC
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
After dropwise addition of the reagent
|
Type
|
CUSTOM
|
Details
|
was brought back to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
A saturated sodium bicarbonate solution and tert-butyl methyl ether were added
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C(=CC(=C(C1)CC(=O)OC)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |